molecular formula C13H9NO2 B182858 3-Phenylbenzo[d]isoxazol-6-ol CAS No. 136741-67-8

3-Phenylbenzo[d]isoxazol-6-ol

Cat. No.: B182858
CAS No.: 136741-67-8
M. Wt: 211.22 g/mol
InChI Key: YPAMTSLXMLSIIM-UHFFFAOYSA-N
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Description

3-Phenylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzo[d]isoxazol-6-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and green chemistry principles could be considered to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzo[d]isoxazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Phenylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For instance, some derivatives of isoxazole are known to inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
  • 3,4,5-Trisubstituted isoxazole derivatives
  • 3-Chloro-4-iodoisoxazoles

Uniqueness

3-Phenylbenzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-phenyl-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-14-13(11)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYAITJFIYZVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567978
Record name 3-Phenyl-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136741-67-8
Record name 3-Phenyl-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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